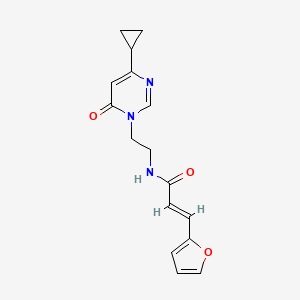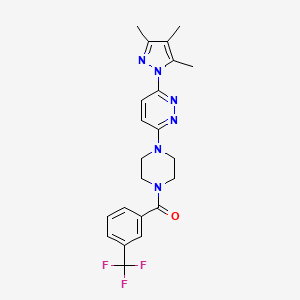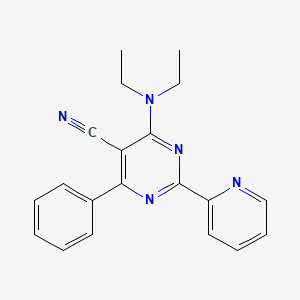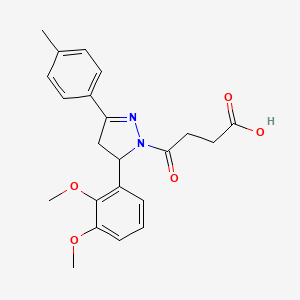![molecular formula C13H13ClN2O B2835873 (4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one CAS No. 2227895-16-9](/img/structure/B2835873.png)
(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
Indole synthesis has been a central theme in organic synthesis over the last century, in keeping with their importance . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The indole ring system represents one of the most abundant and important heterocycles in nature . Found in a hugely diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical and Chemical Properties Analysis
Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of various pyrazoline and pyrazole derivatives, some bearing structural similarities to the specified compound, with significant antibacterial and antifungal activities. These compounds have been synthesized through various methods and tested against organisms like E. coli and S. aureus, showing potential as antimicrobial agents (Hassan, 2013).
Analgesic and Anti-Inflammatory Activities
Another area of application involves the synthesis of amide derivatives of related structural compounds, which have been evaluated for their analgesic and anti-inflammatory properties in vivo. Certain derivatives have shown to be equipotent to aspirin and indometacin, marking them as potential therapeutic agents (Şüküroğlu et al., 2005).
Domino Synthesis Approaches
A flexible domino approach to synthesize biologically relevant dihydropyrazino and dihydropyrrolo derivatives has been outlined, indicating the utility of such compounds in medicinal chemistry for creating regio- and chemoselective processes (Palomba et al., 2018).
Nonlinear Optical Properties
Compounds with similar structural frameworks have been synthesized and evaluated for their nonlinear optical properties, showcasing potential applications in photonic and electro-optical devices. The unique electronic structures of these compounds contribute to their high hyperpolarizabilities, making them candidates for optical applications (Moylan et al., 1996).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, such as en300-262607, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have been found to inhibit Sir 2 protein .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical reactions in cells . They are key components of many natural products and drugs, and they play a crucial role in cell biology .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, they have been found to show anticancer activity .
Safety and Hazards
Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with classifications including flammable liquids (Category 3), corrosive to metals (Category 1), acute toxicity, oral (Category 4), skin irritation (Category 2), serious eye damage (Category 1), specific target organ toxicity - single exposure (Category 3), respiratory system, central nervous system .
Direcciones Futuras
The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .
Propiedades
IUPAC Name |
(4S)-7-chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-7-6-15-13(17)11-5-9-3-4-10(14)8(2)12(9)16(7)11/h3-5,7H,6H2,1-2H3,(H,15,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTQDIAESXBUJC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)





![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)
![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)

